molecular formula C30H26O13 B1589043 Tribuloside CAS No. 22153-44-2

Tribuloside

Cat. No. B1589043
CAS RN: 22153-44-2
M. Wt: 594.5 g/mol
InChI Key: DVGGLGXQSFURLP-PYFXTMFGSA-N
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Description

Tribuloside is a steroidal saponin compound that is found in the fruits of Tribulus terrestris, a plant that is commonly known as puncture vine. This compound has been widely studied for its potential health benefits, including its ability to boost testosterone levels, improve athletic performance, and enhance sexual function. In

Scientific Research Applications

Cardiovascular Protection

Tribuloside has demonstrated significant potential in protecting the heart from ischemia/reperfusion injury. Studies have shown that treatment with this compound can significantly reduce markers of cardiac damage such as malondialdehyde (MDA), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH), while increasing the activity of superoxide dismutase (SOD), an important antioxidant enzyme. This suggests that this compound can protect the myocardium against damage from ischemia/reperfusion through the activation of the protein kinase C epsilon (PKCɛ) pathway, reducing myocardial apoptosis, and improving cardiac function Shuang Zhang, Hong Li, Shi-jie Yang, 2010.

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in the context of cerebral ischemia. Research involving gold nanoparticle-modified this compound has shown that it can effectively reduce apoptosis and brain tissue damage in models of neuronal cell ischemia-hypoxia injury and mouse focal cerebral infarction. This suggests a potential application of this compound in treating conditions related to cerebral blood flow and brain tissue protection, offering new insights into ischemia treatment and providing a basis for clinical practice Dawei Li, Jing-yi Sun, Peng Zhao, Qingbin Ni, Ming-feng Yang, Baoliang Sun, Ying Wang, 2021.

Antidepressant Mechanism

This compound has shown promising results in the field of mental health, particularly in treating depression. Studies indicate that this compound can improve behavior and increase the immunoreactive cells in the hippocampus of rats subjected to chronic stress, suggesting an antidepressant function. This effect is believed to be mediated through the modulation of neuron genesis and differentiation in the dentate gyrus, highlighting this compound's potential as a therapeutic agent for depression Tan Chun-jiang, 2008.

Antihypertensive Mechanism

Research into the antihypertensive effects of this compound has shown that it can lower blood pressure in hypertensive models by modulating tissue angiotensin-converting enzyme (ACE) activity. The decrease in systolic blood pressure observed with this compound treatment correlates with a reduction in ACE activity across various tissues, suggesting a systemic approach to managing hypertension. This provides a potential mechanism through which this compound could be used to treat hypertension, offering a natural alternative to traditional antihypertensive medications A. Sharifi, Radbod Darabi, N. Akbarloo, 2003.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tribuloside interacts with various enzymes, proteins, and other biomolecules. It has been found to have a high affinity for IL6, BCL2, TNF, STAT3, IL1B, and MAPK3 . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce inflammatory cell infiltration, decrease fibrotic area, repair damaged alveoli, and suppress inflammatory factors IL-6, TNF-α, and IL-1β in the lungs . It also enhances cell viability and catalase and superoxide dismutase activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to have a high affinity for key targets such as IL6, BCL2, TNF, STAT3, IL1B, and MAPK3 . These binding interactions lead to changes in gene expression and can result in enzyme inhibition or activation.

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3-/t21-,24-,26+,27-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGGLGXQSFURLP-PYFXTMFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436355
Record name Tribuloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22153-44-2
Record name Tribuloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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